4-Methyl-2-(pyrazin-2-yl)pyrimidine-5-carboxylic acid
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Overview
Description
4-Methyl-2-(pyrazin-2-yl)pyrimidine-5-carboxylic acid is a heterocyclic compound that features both pyrazine and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(pyrazin-2-yl)pyrimidine-5-carboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyrazine with 4-methyl-5-formylpyrimidine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated through crystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis or microwave-assisted synthesis. These methods offer advantages in terms of reaction speed, yield, and scalability. The use of automated systems and advanced purification techniques ensures the consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(pyrazin-2-yl)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-Methyl-2-(pyrazin-2-yl)pyrimidine-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(pyrazin-2-yl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
- 2-(Pyrazin-2-yl)pyrimidine-5-carboxylic acid
- 4-Methyl-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid
- 2-(Pyridin-2-yl)pyrimidine-5-carboxylic acid
Uniqueness
4-Methyl-2-(pyrazin-2-yl)pyrimidine-5-carboxylic acid is unique due to the presence of both pyrazine and pyrimidine rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for designing novel molecules with specific biological activities and chemical reactivity .
Properties
Molecular Formula |
C10H8N4O2 |
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Molecular Weight |
216.20 g/mol |
IUPAC Name |
4-methyl-2-pyrazin-2-ylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C10H8N4O2/c1-6-7(10(15)16)4-13-9(14-6)8-5-11-2-3-12-8/h2-5H,1H3,(H,15,16) |
InChI Key |
CLNFPFWZGGNBRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)O)C2=NC=CN=C2 |
Origin of Product |
United States |
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